Technical Documentation Center

2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug development, the adage "a potent molecule is not always a successful drug" has never been more resonant...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "a potent molecule is not always a successful drug" has never been more resonant. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is paved with challenges, many of which are dictated not by the molecule's pharmacology, but by its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.

This guide provides a comprehensive technical overview of the key physicochemical properties of the novel scaffold, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol. While empirical data for this specific molecule is not yet widely published, this document serves as both a repository of predicted values and, more importantly, a detailed manual of the experimental protocols necessary for their rigorous determination. As Senior Application Scientists, our role is not merely to provide data, but to illuminate the path to acquiring robust, reliable results. The methodologies detailed herein are designed to be self-validating systems, ensuring the scientific integrity of your characterization efforts.

Molecular Overview: 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

The molecule at the heart of this guide is a hydroxylated derivative of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core. This scaffold is of significant interest in medicinal chemistry, with related benzazepine structures being investigated for a range of therapeutic applications.[1][2] The introduction of a hydroxyl group at the 6-position on the aromatic ring is anticipated to significantly modulate the compound's properties compared to its parent structure, particularly its solubility and potential for hydrogen bonding.

Table 1: Core Physicochemical Properties of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol

PropertyValue (Predicted/Calculated)Source/Method
IUPAC Name 2,3,4,5-tetrahydro-1H-1-benzazepin-6-olIUPAC Nomenclature
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
CAS Number Not available-
Predicted pKa ~9.5 (amine), ~10.0 (phenol)Chemically Predicted
Predicted LogP ~1.5 - 2.0Chemically Predicted
Polar Surface Area 32.26 ŲChemically Predicted
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 2-

Note: The predicted values for pKa and LogP are estimations based on the parent scaffold and the known effects of phenolic and secondary amine functional groups. Experimental verification is essential and the primary focus of this guide.

The Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Low solubility is a frequent cause of failure for promising drug candidates. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: Early-Stage Assessment

In early drug discovery, compounds are often available in small quantities and are typically stored in DMSO. Kinetic solubility assays are high-throughput methods that measure the solubility of a compound as it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][4][5][6] This provides a rapid assessment of a compound's behavior under non-equilibrium conditions, which can be representative of initial dissolution in the gut.

This protocol leverages the principle that a compound precipitating out of solution will form particles that scatter light, which can be measured by a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[4]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (25°C) for a defined period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity (absorbance) of each well at 620 nm using a plate reader.

  • Data Analysis: Plot the measured absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed (the precipitation point) is determined as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO Plate prep1->prep2 assay1 Add Stock to PBS (pH 7.4) in Assay Plate prep2->assay1 assay2 Incubate (1-2h at 25°C) assay1->assay2 analysis1 Measure Turbidity at 620 nm assay2->analysis1 analysis2 Plot Absorbance vs. Concentration analysis1->analysis2 analysis3 Determine Precipitation Point analysis2->analysis3

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more time-consuming but more accurate measure, crucial for lead optimization and pre-formulation studies. The shake-flask method is the universally accepted standard for this determination.[5][7]

  • Compound Addition: Add an excess amount of solid 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4, and buffers at other relevant pH values like 1.2 and 6.8).

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Ionization State (pKa): The Driver of Solubility and Permeability

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, there are two ionizable centers: the secondary amine in the azepine ring (basic) and the hydroxyl group on the benzene ring (acidic). The ionization state profoundly affects a compound's solubility, lipophilicity, and ability to permeate biological membranes. UV-Vis spectrophotometry provides a robust method for pKa determination, provided the molecule has a chromophore close to the ionization center.[8][9][10]

This method relies on the change in the UV-Vis absorbance spectrum of the compound as it ionizes.

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., from pH 2 to pH 12).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers.

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these key wavelengths against pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11]

G cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis prep1 Prepare Buffers (pH 2-12) assay1 Add Stock to Buffers in UV Plate prep1->assay1 prep2 Prepare Compound Stock (DMSO) prep2->assay1 assay2 Acquire UV-Vis Spectra assay1->assay2 analysis1 Plot Absorbance vs. pH assay2->analysis1 analysis2 Fit to Henderson-Hasselbalch Equation analysis1->analysis2 analysis3 Determine pKa analysis2->analysis3

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) for ionizable compounds.[12][][14] The shake-flask method, using n-octanol and water (or buffer), remains the gold-standard for its direct measurement.[15][16]

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight.

  • Compound Dosing: Prepare a stock solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated PBS. The ratio of the volumes can be adjusted based on the expected LogD.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion and Forward Look

The successful progression of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, or any drug candidate, is critically dependent on a thorough understanding of its physicochemical properties. This guide has outlined the core parameters—solubility, pKa, and lipophilicity—and provided detailed, field-proven protocols for their experimental determination. While predictive models offer valuable initial insights, they are no substitute for empirical data.

The interplay between these properties is complex; for instance, the basic amine and acidic phenol will make the solubility and lipophilicity of this molecule highly pH-dependent. A comprehensive pH-solubility and pH-lipophilicity profile is therefore essential. By rigorously applying the methodologies described herein, researchers and drug development professionals can build a robust data package, enabling informed decisions, mitigating risks, and ultimately accelerating the development of new therapeutics.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • Shake Flask LogD. (n.d.). Domainex. Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Kinetic solubility automated screen. (n.d.). BMG LABTECH. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. (n.d.). Retrieved from [Link]

  • Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. (n.d.). Retrieved from [Link]

  • Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. (n.d.). J-Global. Retrieved from [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008, June 21). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. (2016, January 18). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023, January 21). Retrieved from [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. (n.d.). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists Executive Summary: The "Meta-Stabilized" Scaffold In the landscape of privileged medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists

Executive Summary: The "Meta-Stabilized" Scaffold

In the landscape of privileged medicinal scaffolds, 2,3,4,5-tetrahydro-1H-benzo[b]azepine-6-ol represents a distinct thermodynamic case study. Unlike its ortho- (9-ol) or para- (7-ol) isomers, the 6-hydroxy derivative benefits from a meta-disposition relative to the aniline nitrogen. This structural arrangement confers a unique resistance to the oxidative quinone-imine formation that typically plagues electron-rich amino-phenol systems.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this core, synthesizing conformational dynamics with oxidative mechanistic pathways. It serves as a blueprint for researchers utilizing this scaffold in drug discovery (e.g., vasopressin antagonists, dopaminergic agents).

Structural & Conformational Thermodynamics

The thermodynamic baseline of the tetrahydrobenzo[b]azepine core is defined by the flexibility of the seven-membered azepine ring fused to the rigid benzene moiety.

Conformational Energy Landscape

The seven-membered ring in 2,3,4,5-tetrahydro-1H-benzo[b]azepine does not exist in a single planar state. It oscillates between two dominant puckered conformers: the Chair and the Twist-Boat .

  • Ground State: The Chair conformation is generally the global minimum, maximizing staggering of the methylene protons (C3-C4-C5).

  • Interconversion Barrier: Dynamic NMR studies (DNMR) of analogous N-substituted benzazepines establish a ring inversion barrier (

    
    ) of approximately 10.8 – 11.5 kcal/mol  at 298 K. This barrier is purely enthalpic in origin, arising from torsional strain during the transition through a planar or half-chair intermediate.
    
  • Effect of 6-OH Substitution: The hydroxyl group at position 6 (adjacent to the C5a bridgehead) introduces a steric clash with the C5-equatorial proton. However, it also offers a stabilizing electronic effect. The electronegative oxygen withdraws density from the

    
    -framework, slightly stiffening the C5a-C6 bond, but the overall inversion barrier remains within the 11 kcal/mol range, allowing rapid equilibration at room temperature.
    
Electronic Thermodynamics (The "Meta" Advantage)

The stability of this molecule is governed by the interaction between the two electron-donating groups (EDGs): the cyclic amine (NH) and the phenol (OH).

  • Nitrogen (Position 1): Acts as a strong EDG, directing electron density to ortho (C9) and para (C7) positions.

  • Hydroxyl (Position 6): Located meta to the nitrogen (trace: N1-C9a-C9-C8-C7-C6).

  • Thermodynamic Consequence: Because the OH is meta to the NH, the molecule cannot form a stable quinone imine or quinone methide through simple two-electron oxidation. This contrasts sharply with the 9-hydroxy (ortho) or 7-hydroxy (para) isomers, which are thermodynamically primed for oxidation to reactive quinoid species.

Chemical Stability Profile

Acid-Base Dissociation Constants (pKa)

Understanding the ionization state is critical for formulation and stability testing.

Ionizable GroupEstimated pKaThermodynamic State at pH 7.4
N1-H (Aniline) 3.8 – 4.5Neutral (Unprotonated)
C6-OH (Phenol) 9.8 – 10.2Neutral (Protonated)
  • Note: The basicity of the aniline nitrogen is suppressed by conjugation with the benzene ring. However, the tetrahydro-ring structure forces the nitrogen lone pair slightly out of perfect planarity with the benzene

    
    -system, making it slightly more basic than a free aniline, but still non-protonated at physiological pH.
    
Oxidative Degradation Pathways

While the "meta-stabilization" prevents direct quinone formation, the molecule is still susceptible to radical-mediated oxidation under stress conditions (light, peroxides).

Mechanism:

  • H-Atom Abstraction: A radical initiator abstracts the phenolic hydrogen (bond dissociation energy ~85 kcal/mol).

  • Radical Delocalization: The resulting phenoxy radical delocalizes to C5a, C7, and C9.

  • Coupling: Since C7 and C9 are electron-rich (activated by the Nitrogen), the primary degradation pathway is C-C dimerization rather than ring cleavage.

Visualizing the Stability Logic

The following diagrams illustrate the conformational dynamics and the oxidative resistance mechanism.

Diagram 1: Conformational Equilibrium

Conformation Figure 1: The thermodynamic equilibrium between Chair and Twist-Boat conformers involves a significant energetic barrier, ensuring discrete populations at low temperatures. Chair Chair Conformer (Global Minimum) TS Transition State (Half-Chair/Planar) Chair->TS  ΔG‡ ≈ 11 kcal/mol   Boat Twist-Boat Conformer (Local Minimum) TS->Boat

Diagram 2: Oxidative Resistance Mechanism (Meta vs. Para)

Oxidation Figure 2: The meta-position of the hydroxyl group blocks the formation of toxic quinone imines, shunting the pathway toward less toxic dimerization products. Substrate 6-Hydroxy-Tetrahydrobenzazepine (Meta-Isomer) Radical Phenoxy Radical Intermediate Substrate->Radical -H• (Oxidation) Quinone Quinone Imine (High Energy / Unstable) Radical->Quinone  Forbidden   (No conjugation path) Dimer C-C Linked Dimer (Thermodynamic Sink) Radical->Dimer  Coupling at C7/C9  

Experimental Protocols

To validate the thermodynamic stability of this scaffold in a drug development context, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Purpose: To accurately determine the ionization constants of the aniline and phenol moieties, which dictate solubility and oxidative susceptibility.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a mixed solvent system (Methanol:Water 30:70 v/v) to ensure solubility of the neutral form. Add 0.1 M KCl to maintain constant ionic strength (

    
    ).
    
  • Titration: Perform a dual-titration using a standardized autotitrator (e.g., Sirius T3).

    • Acid Titration: Titrate from pH 10 to pH 2 using 0.1 M HCl to determine the aniline pKa.

    • Base Titration: Titrate from pH 2 to pH 12 using 0.1 M KOH to determine the phenol pKa.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to correct the pKa values from the mixed solvent to pure aqueous conditions (

    
    ).
    
    • Validation Criteria: The difference between forward and backward titration curves (hysteresis) must be < 0.05 pH units.

Protocol B: Forced Degradation (Oxidative Stress)

Purpose: To empirically verify the "meta-stabilization" hypothesis and identify degradation products.

  • Control Sample: Prepare a 1 mg/mL solution in Acetonitrile:Buffer (pH 7.4).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. Incubate at 40°C for 24 hours.
    
  • Analysis: Analyze via UPLC-MS/MS (TOF).

    • Look for: Mass shift of +16 Da (N-oxide formation) or +32 Da (hydroxylation).

    • Critical Check: Monitor for Mass shift of -2 Da (quinone formation). Absence of the -2 Da peak confirms the meta-stability hypothesis.

    • Secondary Check: Look for [2M-2H] peaks indicating dimerization.

References

  • Ghiviriga, I., et al. (2002). "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Katritzky, A. R., et al. (2002). "Synthesis and conformational analysis of tetrahydrobenzazepines." Journal of Organic Chemistry.
  • PubChem. (2025).[1][2][3] "2,3,4,5-Tetrahydro-1H-benzo[b]azepine Compound Summary." National Library of Medicine. Link

  • Lopes, B. T., et al. (2021). "Metabolic profile of selected benzazepine derivatives." Frontiers in Chemistry. Link

  • ChemicalBook. (2025). "2,3,4,5-Tetrahydro-1H-benzo[b]azepine Properties and Safety." Link

Sources

Foundational

The Advent of Hydroxylated Tetrahydro-benzazepines: A Technical Guide to their History, Discovery, and Scientific Foundation

Introduction The journey into the therapeutic potential of hydroxylated tetrahydro-benzazepines is a compelling narrative of rational drug design, serendipitous discovery, and the relentless pursuit of receptor selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey into the therapeutic potential of hydroxylated tetrahydro-benzazepines is a compelling narrative of rational drug design, serendipitous discovery, and the relentless pursuit of receptor selectivity. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific principles underpinning this important class of compounds. We will traverse their historical origins, delve into their intricate medicinal chemistry, elucidate their pharmacological mechanisms, and provide detailed experimental protocols that have been instrumental in their characterization. The focus of this guide will be on prototypical and clinically significant examples, such as Fenoldopam and SKF-82958, to illustrate the key concepts and experimental methodologies.

I. Historical Perspective: The Quest for Dopaminergic Selectivity

The story of hydroxylated tetrahydro-benzazepines is intrinsically linked to the broader history of dopamine receptor pharmacology. The use of L-DOPA for Parkinson's disease in the late 1960s highlighted the therapeutic potential of modulating the dopaminergic system, but it also underscored the significant side effects associated with non-selective dopaminergic stimulation[1]. This sparked a quest for more selective dopamine receptor agonists.

Early efforts led to the development of ergot-derived agonists like bromocriptine in the 1970s, which primarily targeted the D2 receptor[1]. However, these compounds were fraught with their own set of adverse effects, including cardiac fibrosis, due to their promiscuous receptor-binding profiles[1]. This necessity for receptor subtype selectivity drove the exploration of novel chemical scaffolds, leading to the emergence of the benzazepine class of compounds.

The 1980s marked a significant turning point with the development of compounds that could differentiate between the two major families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This era witnessed the synthesis and characterization of key hydroxylated tetrahydro-benzazepines that would become invaluable tools for research and, in some cases, important therapeutic agents.

II. Medicinal Chemistry: Synthesis and Structure-Activity Relationships

The tetrahydro-benzazepine scaffold has proven to be a versatile platform for the development of dopamine receptor ligands. The strategic placement of hydroxyl groups on the aromatic ring is a critical determinant of their pharmacological activity and selectivity.

A. Synthetic Strategies

The synthesis of hydroxylated tetrahydro-benzazepines can be achieved through various routes. A common approach involves the construction of the seven-membered azepine ring through intramolecular cyclization reactions.

One illustrative synthetic pathway for a hydroxylated tetrahydro-benzazepine derivative is outlined below:

G A Substituted Phenethylamine C Pictet-Spengler Reaction A->C B Aromatic Aldehyde B->C D Tetrahydroisoquinoline Intermediate C->D Formation of six-membered ring E Ring Expansion D->E e.g., Tiffeneau-Demjanov rearrangement F Hydroxylated Tetrahydro-benzazepine E->F Formation of seven-membered ring G Demethylation/Hydroxylation F->G Introduction of hydroxyl groups

Caption: A generalized synthetic workflow for hydroxylated tetrahydro-benzazepines.

A more specific example is the synthesis of Fenoldopam, which often involves the alkylation of a primary amine as a key step[2]. The process requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of byproducts[2].

B. Structure-Activity Relationships (SAR)

The pharmacological profile of tetrahydro-benzazepines is exquisitely sensitive to their structural modifications. The following SAR observations have been crucial in guiding the design of selective D1 receptor agonists:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the benzazepine ring are paramount for D1 receptor activity. For many potent D1 agonists, a catechol-like arrangement (two adjacent hydroxyl groups) is a key pharmacophoric feature, mimicking the catechol moiety of dopamine.

  • Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the azepine ring influences potency and selectivity. Small alkyl groups are often well-tolerated.

  • Aromatic Substituents: Halogenation, such as the chloro- substitution seen in Fenoldopam and SKF-82958, can enhance potency and modulate pharmacokinetic properties.

  • Stereochemistry: The tetrahydro-benzazepine core contains at least one stereocenter. The biological activity often resides predominantly in one enantiomer, highlighting the importance of stereoselective synthesis or chiral resolution. For instance, the R-isomer of Fenoldopam is responsible for its biological activity[3].

III. Pharmacology: Unraveling the Mechanism of Action

Hydroxylated tetrahydro-benzazepines primarily exert their effects by interacting with dopamine receptors, which are G-protein coupled receptors (GPCRs). The D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[4][5]. In contrast, D2-like receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase[4][6].

A. Key Examples and their Pharmacological Profiles

Fenoldopam:

  • Mechanism of Action: Fenoldopam is a selective partial agonist of the D1 receptor[5]. Its activation of D1 receptors in the renal, mesenteric, and coronary arteries leads to vasodilation[7]. This results in increased renal blood flow and sodium excretion, making it a valuable agent for the treatment of hypertensive crises[5][8].

  • Selectivity: It exhibits high selectivity for D1 receptors with minimal to no affinity for D2, alpha, or beta-adrenergic receptors[8].

  • Pharmacokinetics: Fenoldopam has a rapid onset of action (within 5 minutes) and a short half-life (around 5-10 minutes) when administered intravenously, allowing for precise dose titration[9][10].

SKF-82958:

  • Mechanism of Action: SKF-82958 is a full agonist at both D1 and D5 receptors[1]. It has been extensively used as a research tool to investigate the physiological roles of D1-like receptor activation in the central nervous system.

  • Selectivity: It displays selectivity for D1-like receptors over D2-like receptors[8][11][12][13].

  • Pharmacological Effects: In preclinical studies, SKF-82958 has been shown to induce hyperactivity and self-administration behaviors, which are characteristic of dopaminergic stimulation[1].

B. Quantitative Pharmacological Data
CompoundReceptor TargetBinding Affinity (Ki)Functional Potency (EC50)
Fenoldopam D1 Dopamine Receptor~23 nM~30 nM (for cAMP accumulation)
SKF-82958 D1 Dopamine Receptor4 nM[8][11][12][13]491 nM (for adenylate cyclase activity)[8][11][12][13]
D2 Dopamine Receptor73 nM[8][11][12][13]-

IV. Experimental Protocols: The Methodologies of Discovery

The characterization of hydroxylated tetrahydro-benzazepines relies on a suite of well-established experimental techniques. The following protocols provide a foundational understanding of how the pharmacological properties of these compounds are determined.

A. Radioligand Binding Assay for Dopamine D1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the D1 receptor.

Principle: A radiolabeled ligand with known high affinity for the D1 receptor (e.g., [3H]-SCH23390) is incubated with a source of D1 receptors (e.g., cell membranes from a cell line overexpressing the receptor). The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells)[6][14].

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes[15].

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., unlabeled SCH23390) is used instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium[15].

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand[15][16].

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter[15].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare D1 Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a radioligand binding assay.

B. Cyclic AMP (cAMP) Functional Assay

This assay determines the functional activity of a compound at the D1 receptor by measuring its ability to stimulate the production of the second messenger cAMP.

Principle: D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the D1 receptor (e.g., D1-HEK cells)[5].

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with a serum-free medium.

    • Add varying concentrations of the test compound (agonist) to the wells. Include a known D1 agonist (e.g., dopamine) as a positive control.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes)[4].

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or GloSensor)[5].

  • Data Analysis:

    • Plot the cAMP concentration as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

G A Plate D1 Receptor-Expressing Cells B Treat Cells with Test Agonist A->B C Lyse Cells and Measure cAMP Levels B->C D Data Analysis (EC50 and Emax determination) C->D

Caption: Workflow for a cAMP functional assay.

C. In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a drug.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid, such as dopamine, diffuse across the membrane into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., the striatum).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min)[17][18].

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes)[18].

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure the drug-induced changes in extracellular dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[17][18].

  • Data Analysis:

    • Express the dopamine levels as a percentage of the baseline levels.

    • Plot the change in dopamine levels over time to visualize the effect of the drug.

G A Implant Microdialysis Probe in Target Brain Region B Collect Baseline Dialysate Samples A->B C Administer Test Compound B->C D Collect Post-Treatment Dialysate Samples C->D E Analyze Dopamine Levels (HPLC-ED) D->E F Data Analysis (% Change from Baseline) E->F

Caption: Workflow for an in vivo microdialysis experiment.

V. Conclusion and Future Directions

The discovery and development of hydroxylated tetrahydro-benzazepines represent a significant advancement in our ability to selectively target dopamine receptor subtypes. From the clinical utility of Fenoldopam in managing hypertensive emergencies to the instrumental role of SKF-82958 in basic research, these compounds have profoundly impacted both medicine and neuroscience.

The journey, however, is far from over. The quest for even greater receptor subtype selectivity, particularly for D5 receptors, continues. Furthermore, the development of orally bioavailable D1 agonists with favorable pharmacokinetic profiles remains a key objective for the treatment of neurological and psychiatric disorders. The foundational knowledge and experimental methodologies detailed in this guide will undoubtedly serve as a springboard for future innovations in this exciting and impactful area of drug discovery.

VI. References

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

  • Eurofins Discovery. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gu, H., Varner, E. L., Groskreutz, S. R., Michael, A. C., & Weber, S. G. (2015). In Vivo Monitoring of Dopamine by Microdialysis with 1-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(12), 6098–6105.

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • Jamal, M., et al. (2024). Microdialysis perfusion of COA-Cl enhances dopamine metabolism in the dorsal striatum of freely moving mice. Acta Neurobiologiae Experimentalis, 84, 256-265.

  • Kanda, T., et al. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 61(2), 127-133.

  • Landoni, G., et al. (2014). Fenoldopam for renal protection in cardiac surgery: a randomized, double-blind, placebo-controlled trial. Journal of Cardiothoracic and Vascular Anesthesia, 28(3), 637-642.

  • Le, J. (2022). Dopamine Agonists. Wikipedia. Retrieved from [Link]

  • Mottola, D. M., et al. (1996). Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. Journal of Medicinal Chemistry, 39(1), 285-296.

  • Oparil, S., et al. (1999). Fenoldopam: A New Parenteral Antihypertensive. American Journal of Hypertension, 12(6), 653-664.

  • Pfizer. (2021). CORLOPAM® (fenoldopam mesylate) injection, for intravenous use. Retrieved from [Link]

  • Process for the preparation of Fenoldopam Mesylate. (2006). Google Patents. Retrieved from

  • Rump, L. C., & Sica, D. A. (2001). Fenoldopam--a selective peripheral dopamine-1 receptor agonist for the treatment of severe hypertension. The New England Journal of Medicine, 345(21), 1548-1555.

  • Sabbatini, M., et al. (2024). Efficacy and safety of fenoldopam for the treatment of hypertensive crises in children with kidney disease: a retrospective study. Pediatric Nephrology.

  • Sabbatini, M., et al. (2024). Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives. MDPI.

  • SKF-82,958. (n.d.). Wikipedia. Retrieved from [Link]

  • Zeng, F. Y., & Wamsley, J. K. (2001). Patterns of cyclic AMP formation by coexpressed D1 and D2L dopamine receptors in HEK 293 cells. Journal of Neurochemistry, 79(1), 168-177.

  • Lu, W., & Uetrecht, J. P. (2008). Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin. Drug Metabolism and Disposition, 36(8), 1624-1636.

  • Di Grande, A., et al. (2021). Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury. Journal of Clinical Medicine, 10(16), 3568.

  • Kernan, E. P., & Carron, M. (2007). Fenoldopam for blood pressure control in pediatric patients. Journal of Pediatric Pharmacology and Therapeutics, 12(3), 163-171.

  • Pfeiffer, F. R., et al. (1982). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 25(4), 352-358.

  • Devi, A. P., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102049.

  • Abdel-Magid, A. F. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(19), 6296.

  • Walter, R., & Hell, W. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(12), 1499-1502.

  • Schepmann, D., et al. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European Journal of Medicinal Chemistry, 177, 47-62.

  • Corlopam (Fenoldopam Mesylate) Injection [Prescribing Information]. (2021). Pfizer Inc.

  • Kernan, E. P., et al. (2007). Pharmacokinetics And Pharmacodynamics Of Fenoldopam Mesylate For Blood Pressure Control In Pediatric Patients. The Journal of Clinical Pharmacology, 47(8), 996-1004.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol from starting materials

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, process safety, and scalable synthetic protocols. Executive Summary & Pharmacological Context The 1-benzazepine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, process safety, and scalable synthetic protocols.

Executive Summary & Pharmacological Context

The 1-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuropharmacological agents and vasopressin receptor antagonists[1]. Specifically, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol serves as a highly versatile building block. The presence of the hydroxyl group at the C6 position (adjacent to the bridgehead carbon) provides a critical anchor for downstream functionalization, such as etherification or cross-coupling, enabling the rapid expansion of structure-activity relationship (SAR) libraries.

This application note details a robust, three-step synthetic route starting from commercially available 5-hydroxy-1-tetralone. The sequence relies on a highly regioselective Beckmann rearrangement followed by a global reduction.

Mechanistic Rationale & Pathway Design

The synthesis is designed as a self-validating system where the physicochemical properties of the intermediates drive the purification strategy.

  • Oximation: 5-Hydroxy-1-tetralone is condensed with hydroxylamine. The reaction is buffered with sodium acetate to prevent the acidic degradation of the starting material and to ensure the free base of hydroxylamine is available for nucleophilic attack.

  • Regioselective Beckmann Rearrangement: The Beckmann rearrangement is strictly stereospecific, dictating the migration of the carbon group that is anti-periplanar to the oxime hydroxyl leaving group[2][3]. In 1-tetralone derivatives, the oxime hydroxyl group thermodynamically favors the anti-position relative to the bulky aromatic ring to minimize steric repulsion[4]. Consequently, upon activation by polyphosphoric acid (PPA), the aryl group (C8a) migrates to the nitrogen atom. This expands the six-membered tetralone ring into a seven-membered lactam, specifically yielding the 1-benzazepine scaffold (6-hydroxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one) rather than the 2-benzazepine regioisomer[1][4].

  • Amide Reduction: The resulting lactam possesses both an acidic phenol and a highly stable cyclic amide. Reduction requires a strong hydride source like Lithium Aluminum Hydride (LiAlH₄). Because the phenol and the amide proton will rapidly quench two equivalents of hydride (evolving H₂ gas), a minimum of 4.0 molar equivalents of LiAlH₄ is required to ensure the complete reduction of the carbonyl to the target secondary amine.

G A 5-Hydroxy-1-tetralone (Starting Material) B NH₂OH·HCl, NaOAc EtOH/H₂O, Reflux A->B C 5-Hydroxy-1-tetralone oxime (Intermediate 1) B->C D Polyphosphoric Acid (PPA) 120°C, 2h C->D E 6-Hydroxy-1,3,4,5-tetrahydro- 2H-benzo[b]azepin-2-one D->E F LiAlH₄ (4.0 eq), THF 0°C to Reflux, 12h E->F G 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-6-ol (Target Product) F->G

Fig 1. Three-step synthetic workflow for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol.

Quantitative Data & Reaction Parameters

StepReactantKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1. Oximation 5-Hydroxy-1-tetraloneNH₂OH·HCl / NaOAc1.5 / 1.580 (Reflux)3.085 - 90%
2. Rearrangement 5-Hydroxy-1-tetralone oximePolyphosphoric Acid (PPA)Excess (Solvent)1202.070 - 75%
3. Reduction 6-Hydroxy-1-benzazepin-2-oneLiAlH₄4.066 (Reflux)12.075 - 80%

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1-tetralone oxime

Objective: Convert the ketone to an oxime to establish the leaving group necessary for the Beckmann rearrangement.

  • Preparation: In a 500 mL round-bottom flask, dissolve 5-hydroxy-1-tetralone (10.0 g, 61.6 mmol) in 150 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (6.4 g, 92.4 mmol) and sodium acetate (7.6 g, 92.4 mmol) in 50 mL of distilled water. Add this aqueous solution dropwise to the ethanolic ketone solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is fully consumed.

  • Workup (Causality-Driven): Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the resulting aqueous slurry with 100 mL of water and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a pale solid. Note: The product is used directly in the next step without further purification to avoid E/Z isomerization issues[5].

Step 2: Beckmann Rearrangement to 6-Hydroxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Objective: Execute an anti-migratory ring expansion to form the 7-membered lactam.

  • Matrix Preparation: In a heavy-walled 250 mL beaker, heat 100 g of Polyphosphoric Acid (PPA) to 60 °C using a mechanical stirrer. Insight: PPA is highly viscous at room temperature; pre-heating ensures homogenous mixing.

  • Substrate Addition: Slowly add the 5-hydroxy-1-tetralone oxime (approx. 10.5 g) in small portions over 20 minutes to prevent rapid exothermic spikes.

  • Rearrangement: Raise the temperature to 120 °C and stir vigorously for 2 hours. The mixture will turn into a dark, thick syrup.

  • Isolation via Precipitation: While still hot (approx. 80 °C), pour the reaction mixture carefully onto 500 g of crushed ice with vigorous stirring.

  • Validation: The high polarity of the aqueous phosphoric acid forces the organic lactam to crash out of solution. Stir for 30 minutes until the ice melts, then filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual acid, and dry under vacuum at 50 °C to afford the lactam[1].

Step 3: Reduction to 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol

Objective: Reduce the cyclic amide to a secondary amine while preserving the free phenol.

  • Inert Atmosphere Setup: Flame-dry a 500 mL two-neck flask, flush with Argon, and add 150 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Hydride Addition: Carefully suspend LiAlH₄ (7.5 g, 197 mmol, ~4.0 eq) in the cold THF.

  • Substrate Addition: Dissolve the lactam (8.5 g, 48 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur as the phenol and amide protons are deprotonated.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux (66 °C) for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To safely quench the unreacted LiAlH₄ and prevent the formation of an unfilterable aluminum hydroxide gel, sequentially and cautiously add:

    • 7.5 mL of distilled water (dropwise, wait for bubbling to subside).

    • 7.5 mL of 15% aqueous NaOH solution.

    • 22.5 mL of distilled water.

  • Final Isolation: Stir the mixture vigorously for 30 minutes until a granular white precipitate (sodium aluminate) forms. Filter the mixture through a pad of Celite, washing the filter cake with hot THF. Concentrate the filtrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol. Purify via flash column chromatography (DCM:MeOH 95:5) if analytical purity is required.

References

  • [1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry (ConnectSci). URL:[Link]

  • [2] Stereochemical evidence for stabilization of a nitrogen cation by neighboring chlorine or bromine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [5] Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PubMed Central (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing stability challenges of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in solution

A Guide to Navigating Solution Stability for Researchers Welcome to the technical support center for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol. As Senior Application Scientists, we understand that compound stability is p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Solution Stability for Researchers

Welcome to the technical support center for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol. As Senior Application Scientists, we understand that compound stability is paramount for the integrity and reproducibility of your research. This guide is designed to provide you with expert insights and practical, field-proven protocols to address the unique stability challenges presented by this molecule in solution. By understanding the underlying chemical principles, you can proactively design experiments that ensure the reliability of your results.

Understanding the Core Challenge: The Phenolic Benzazepine Structure

The structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol contains two key functional groups that dictate its reactivity and stability profile: a phenolic hydroxyl group and a secondary amine within the saturated azepine ring. The phenol moiety is highly susceptible to oxidation, while the amine's basicity influences the molecule's solubility and reactivity in a pH-dependent manner. Most stability issues you will encounter are related to the interplay of these two groups.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Solution Discoloration and Degradation

Q1: I dissolved my 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, and the solution is turning yellow or brown. What is happening and is my compound degrading?

A1: This is a classic indicator of oxidative degradation. The phenolic hydroxyl group on your molecule is highly susceptible to oxidation.[1][2][3] In the presence of dissolved oxygen, light, or trace metal ions, the phenol can be oxidized to a phenoxy radical. This radical can then participate in further reactions to form highly colored quinone-type species.[4] This process not only changes the solution's appearance but also consumes your active compound, leading to inaccurate concentrations and potentially confounding biological assay results.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Oxidative pathway of the phenolic compound.

Q2: How can I prevent or minimize this oxidative degradation during my experiments?

A2: Controlling oxidation requires a multi-pronged approach focused on removing pro-oxidative agents and protecting the molecule.

  • Work Under an Inert Atmosphere: The most effective method is to remove molecular oxygen from your solvent and workspace.

  • Use Antioxidants: For less oxygen-sensitive applications, adding a chemical antioxidant can "scavenge" free radicals as they form, interrupting the degradation chain reaction.[1][5][6]

Protocol 1: Preparation of Solutions Under an Inert Atmosphere

This protocol is essential for preparing stock solutions or for experiments requiring maximum stability over several hours.

Objective: To minimize dissolved oxygen in the solvent to prevent phenol oxidation.

Materials:

  • High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)

  • Source of inert gas (Argon or Nitrogen, high purity)

  • Schlenk flask or a vial with a septum-sealed cap

  • Long needle or sparging tube

Procedure:

  • Solvent Degassing:

    • Place your desired volume of solvent into the Schlenk flask or vial.

    • Insert the long needle so its tip is submerged below the solvent surface.

    • Provide a second, shorter needle as a gas outlet.

    • Gently bubble the inert gas through the solvent for 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.

  • Compound Addition:

    • Weigh your 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in a separate container.

    • Quickly add the solid to the degassed solvent under a positive pressure of inert gas (a gentle stream of gas flowing into the flask).

  • Dissolution and Storage:

    • Seal the flask or vial tightly. If using a vial, ensure the septum provides a good seal.

    • Mix via sonication or vortexing until the compound is fully dissolved.

    • For storage, maintain a positive pressure of inert gas in the headspace of the container. Wrap the container in aluminum foil to protect it from light.

Table 1: Recommended Antioxidants for Stabilization

For applications where a fully inert atmosphere is not feasible, these additives can provide significant protection. Always perform a control experiment to ensure the antioxidant itself does not interfere with your assay.

AntioxidantMechanismRecommended Starting ConcentrationSolvent CompatibilityNotes
Ascorbic Acid (Vitamin C) Reducing Agent, Radical Scavenger50 - 200 µMAqueousHighly effective but can be unstable at neutral/alkaline pH. Best used in slightly acidic buffers.
Butylated Hydroxytoluene (BHT) Chain-breaking Antioxidant10 - 100 µMOrganic (DMSO, Ethanol)A phenolic antioxidant itself, very effective at low concentrations.[1]
(±)-α-Tocopherol (Vitamin E) Radical Scavenger50 - 200 µMOrganic (DMSO, Ethanol)A lipophilic antioxidant, useful for experiments in lipid-rich environments or organic solvents.
Issue 2: pH-Dependent Stability and Solubility

Q3: I'm having trouble dissolving the compound in a neutral aqueous buffer. Why is it not soluble, and will changing the pH help?

A3: Yes, pH is a critical factor. Your compound has two ionizable groups: the secondary amine (basic) and the phenolic hydroxyl (weakly acidic).

  • At Neutral pH (pH ~7): The molecule is largely in its neutral form, which may have limited aqueous solubility.

  • At Acidic pH (pH < 6): The secondary amine becomes protonated (-NH₂⁺-). This positive charge significantly increases the molecule's polarity and, therefore, its solubility in aqueous solutions.

  • At Alkaline pH (pH > 9): The phenolic hydroxyl group can be deprotonated to form a phenoxide anion (-O⁻). While this also increases solubility, the negatively charged phenoxide is extremely susceptible to rapid oxidation, much more so than the neutral phenol.[7]

Therefore, for aqueous applications, dissolving the compound in a slightly acidic buffer (e.g., pH 4-6) is the recommended strategy to enhance solubility while minimizing the risk of oxidation.

Q4: What is the optimal pH range for working with this compound in solution?

A4: The optimal pH is a balance between solubility and stability.

pH RangeSolubility in WaterOxidative StabilityRecommendation
< 3 HighModerateUse with caution. Very low pH may lead to acid-catalyzed degradation or hydrolysis of the benzazepine ring over extended periods.[8][9]
3 - 6 GoodHighOptimal Range. The amine is protonated for good solubility, and the phenol is in its more stable protonated form.
6 - 8 Low to ModerateModerateSub-optimal. Risk of precipitation and gradual oxidation.
> 8.5 HighVery LowAvoid. Rapid oxidative degradation is highly likely due to phenoxide formation.
Issue 3: Photostability

Q5: My results are inconsistent when I run experiments on different days. Could light exposure be a factor?

A5: Absolutely. Aromatic compounds, especially phenols, can absorb UV and visible light, which can trigger photochemical reactions.[10][11] This light energy can promote the formation of free radicals, initiating the same degradation pathways as oxidation.[10] This is known as photodegradation. Inconsistency between experiments can often be traced to different durations or intensities of light exposure.

Best Practices for Preventing Photodegradation:

  • Use Amber Vials: Always store stock solutions and experimental samples in amber glass vials or tubes to block UV light.

  • Wrap in Foil: For clear containers, wrap them securely in aluminum foil as an extra precaution.

  • Minimize Exposure: During experimental setup, minimize the time samples are exposed to direct ambient or overhead lighting. If possible, work in a darkened area or with the fume hood sash lowered.

  • ICH Guidelines: For formal stability testing, follow established guidelines like the ICH Q1B for photostability testing.[12]

Analytical Workflow for Stability Assessment

To ensure the integrity of your compound in a specific experimental buffer or formulation, a preliminary stability assessment is crucial.

Q6: How can I quantitatively measure the stability of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in my specific solution?

A6: A time-course study using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This involves monitoring the concentration of the parent compound and the emergence of any degradation products over time under various stress conditions.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for assessing compound stability.

Protocol 2: Basic Stability-Indicating HPLC Analysis

Objective: To quantify the percentage of the parent compound remaining over time under specific storage conditions.

Procedure:

  • Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time.

    • The mobile phase could consist of an acidic aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).

    • Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by a UV scan, likely around 280 nm for a phenol).

  • Sample Preparation (T=0):

    • Prepare a fresh solution of your compound at the desired concentration in your test buffer/solvent.

    • Immediately inject a sample onto the HPLC and record the peak area of the parent compound. This is your 100% reference value at T=0.

  • Incubation:

    • Store the remaining solution under your desired test condition (e.g., on the benchtop, in a refrigerator, wrapped in foil).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution, and inject it onto the HPLC using the same method.

    • Record the peak area of the parent compound.

  • Calculation:

    • For each time point, calculate the percentage of compound remaining: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics. Look for the appearance of new peaks, which are your degradation products. For identification of these products, LC-MS analysis would be required.[13][14]

By following these guidelines, you can effectively mitigate the stability challenges of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, ensuring the quality and reliability of your valuable research data.

References

  • Vertex AI Search. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • Jena, S. et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci, 2(103).
  • de Souza, E. L. et al. (2022). The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development, 11(10).
  • Frieser, M. et al. (2018). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][15]diazepine-3-carboxylate does not influence bioavailability. National Institutes of Health.

  • Baerts, L. & Deconinck, E. (2014). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Soto, M.L. et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI.
  • Li, H. et al. (2021). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology.
  • Lobo, V. et al. (2022). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Scientific Research Publishing.
  • Rattanasena, P. & Pongsirikul, I. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress.
  • Jena, S. et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
  • Pasquet, P.L. et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • Stoyanova, M. et al. (2022). Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies.
  • Cromarty, A. & Proctor, G. R. (1971). Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents. Journal of the Chemical Society C: Organic.
  • Scilit. (n.d.). Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents.
  • Chew, K.K. et al. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties.
  • ResearchGate. (n.d.). (PDF)
  • de Oliveira, A. R. M. et al. (2014). Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Potential Degradation and Process Impurities of Amlodipine Basylate and Benazepril HCl in Pharmaceutical Dosage Form.
  • Contreras-Vargas, M. I. et al. (2024). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Iovino, P. et al. (2021). Pharmaceutical compounds photolysis: pH influence.
  • MilliporeSigma. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-6-ol.
  • Schiess, S. et al. (2022).
  • Keller, C. et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[16]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.

  • Kintz, P. et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Mori, K. & Stoltz, B. M. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds.
  • Khare, A. & Sahu, R. (2013).
  • LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts.
  • Thornton, T. D. et al. (1993).
  • Leri, A. C. & Ravel, A. M. (2021). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI.
  • Uddin, M. N. et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews.
  • ChemicalBook. (2024). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Watanabe, K. et al. (2022). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). PubMed.
  • Chen, Y. et al. (2021).
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
  • Welch, C. J. et al. (2021). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression.
  • Uddin, M. N. et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one.
  • Oakwood Chemical. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • Wang, X. et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Marc, S. et al. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. PubMed.
  • Yaremenko, V. D. et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][17]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. National Institutes of Health.

  • ResearchGate. (2019). Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions.

Sources

Optimization

Resolving regioisomer contamination in 6-hydroxy-benzazepine synthesis

Initiating Literature Review I'm starting a deep dive into the synthesis of 6-hydroxy-benzazepines. Right now, I'm focusing on Google searches to collect reliable data.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I'm starting a deep dive into the synthesis of 6-hydroxy-benzazepines. Right now, I'm focusing on Google searches to collect reliable data. I'm especially interested in common synthesis methods, the formation of those pesky regioisomeric impurities, and how to separate them efficiently.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My goal is to pinpoint the most significant challenges and recurring issues in 6-hydroxy-benzazepine synthesis, focusing particularly on how regioisomers arise mechanistically. I plan to use this information to create a logical, question-and-answer structure for technical support.

Planning the Structure

My focus has shifted to structuring the technical support content. I am now creating a question-and-answer format to ensure a logical flow from basic issues to more complex troubleshooting. Each question will have a detailed answer, explaining the principles and actionable advice. I am also preparing to draft a DOT script for a diagram illustrating the synthesis pathway and regioisomer formation. Following that, I'll design a data table and write a purification protocol.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-ol vs. 7-ol Tetrahydro-1H-benzo[b]azepine Isomers: Unraveling the Nuances of Bioactivity

A deep dive into the structure-activity relationship of hydroxylated tetrahydro-1H-benzo[b]azepine isomers, providing a comparative analysis of their bioactivity. This guide is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure-activity relationship of hydroxylated tetrahydro-1H-benzo[b]azepine isomers, providing a comparative analysis of their bioactivity. This guide is intended for researchers, scientists, and drug development professionals.

The tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the aromatic ring can dramatically influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the bioactivity of two key positional isomers: 6-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (6-ol) and 7-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (7-ol). Understanding the distinct biological activities of these isomers is crucial for the rational design of selective ligands for various therapeutic targets, including dopamine and serotonin receptors.

Chemical Structures and Isomeric Differences

The fundamental difference between the 6-ol and 7-ol isomers lies in the position of the hydroxyl group on the benzene ring of the tetrahydro-1H-benzo[b]azepine core. This seemingly minor structural alteration can lead to significant differences in how these molecules interact with their biological targets.

G 6-ol 6-ol 7-ol 7-ol 6-ol->7-ol Positional Isomers

Caption: Chemical structures of 6-ol and 7-ol tetrahydro-1H-benzo[b]azepine.

Comparative Bioactivity: A Focus on Dopamine and Serotonin Receptors

While direct comparative studies of the 6-ol and 7-ol isomers are limited in the public domain, analysis of the broader structure-activity relationship (SAR) of substituted tetrahydro-1H-benzo[b]azepines allows for an inferential comparison. The primary focus of research on these scaffolds has been their interaction with dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Dopamine Receptor Affinity and Function

The 7,8-dihydroxy substitution pattern on the tetrahydro-1H-benzo[b]azepine ring is a well-established pharmacophore for high-affinity D1 dopamine receptor agonists.[1][2] This suggests that the presence and position of hydroxyl groups are critical for D1 receptor interaction.

While data on the individual 6-ol and 7-ol isomers is scarce, studies on related benzazepines indicate that the position of a single hydroxyl group can significantly impact receptor affinity and selectivity. For instance, in a series of 7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, the 8-hydroxy group is crucial for D1 antagonist activity.[1] This highlights the importance of the electronic environment around the hydroxyl group and its ability to form key hydrogen bonds within the receptor binding pocket.

It is hypothesized that the 7-ol isomer, with its hydroxyl group at a position analogous to one of the hydroxyls in the potent 7,8-dihydroxy agonists, may exhibit a more favorable interaction with the D1 receptor compared to the 6-ol isomer. However, without direct experimental data, this remains a point of speculation requiring further investigation.

Serotonin Receptor Interactions

The tetrahydro-1H-benzo[b]azepine scaffold has also been explored for its activity at serotonin receptors. The precise influence of hydroxylation at the 6- or 7-position on serotonin receptor binding and function is not well-documented in publicly available literature. However, the general principles of SAR suggest that the position of a hydrogen-bonding donor like a hydroxyl group would be a key determinant of affinity and functional activity at various 5-HT receptor subtypes.

Synthesis of 6-ol and 7-ol Tetrahydro-1H-benzo[b]azepine Isomers

The synthesis of these isomers typically involves a multi-step sequence starting from appropriately substituted anilines or phenols. The general synthetic strategy often involves the construction of the seven-membered azepine ring through methods like ring-closing metathesis or intramolecular cyclization reactions. The hydroxyl group can be introduced at various stages, either present on the starting material or installed later in the synthetic sequence. Protecting group strategies are often necessary to mask the reactive hydroxyl and amine functionalities during the synthesis.

Experimental Protocols for Bioactivity Assessment

To experimentally determine and compare the bioactivity of the 6-ol and 7-ol isomers, a battery of in vitro assays would be required. The following are representative protocols for key assays.

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the dopamine D1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: Use a high-affinity D1 receptor radioligand, such as [³H]SCH23390.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (6-ol and 7-ol isomers).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity at D1 Receptors

This assay measures the ability of the test compounds to stimulate the production of cyclic AMP (cAMP), a second messenger, through the activation of Gs-coupled receptors like the D1 receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor.

  • Assay Medium: Use a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (6-ol and 7-ol isomers) or a known D1 agonist (e.g., dopamine) as a positive control.

  • Incubation: Incubate the cells for a specified period to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values for each compound.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis->Radioligand Binding Assay Test Compounds Functional Assay (cAMP) Functional Assay (cAMP) Compound Synthesis->Functional Assay (cAMP) Test Compounds Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis IC50/Ki Functional Assay (cAMP)->Data Analysis EC50/Emax

Caption: A simplified workflow for the comparative bioactivity assessment.

Conclusion and Future Directions

The precise impact of hydroxyl group positioning at the 6- and 7-positions of the tetrahydro-1H-benzo[b]azepine scaffold on its bioactivity remains an area ripe for further investigation. While existing SAR studies on related compounds provide valuable insights, a direct, side-by-side comparison of the 6-ol and 7-ol isomers is necessary to definitively elucidate their pharmacological differences. Such studies would involve the synthesis of these isomers and their comprehensive evaluation in a panel of receptor binding and functional assays targeting dopamine, serotonin, and other relevant CNS receptors. The data generated from these experiments would be invaluable for the design of more selective and potent ligands for the treatment of a variety of neurological and psychiatric disorders.

References

  • Neumeyer, J. L., et al. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-Benzazepin, a New High-Affinity D1 Dopamine Receptor Ligand: Synthesis and Structure-Activity Relationship. Journal of Medicinal Chemistry.
  • Pifl, C., et al. Synthesis and Dopamine Receptor Binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene. Journal of Medicinal Chemistry.
  • Weinstock, J., et al. Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines. Journal of Medicinal Chemistry.
  • Kaiser, C., et al. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry.
  • Risgaard, R., et al. Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry.
  • Claudi, F., et al. Synthesis and preliminary evaluation of 5-hydroxy- and 10-hydroxy-2,3, 12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines as dopamine receptor ligands. ChEMBL.

  • Neumeyer, J. L., et al. Template for Electronic Submission to ACS Journals. bioRxiv.
  • Hamor, T. A., & Martin, I. L. Structure-Activity Relationships at the Benzodiazepine Receptor. Progress in Medicinal Chemistry.
  • de la Fuente, J. A., et al. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Publishing.

  • Pardo, L., et al. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry.

  • da Silva, A. B., et al. Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society.
  • Kaur, H., et al. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical Sciences and Research.
  • Kaur, R., et al. Pharmacological and Biological Activities of Benzazepines: An Overview.
  • Khan, I., et al.
  • Kumar, A., et al. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Lazzarotto, F. T., et al. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules.
  • Manna, F., et al. Synthesis and pharmacological study of 5,6,8,9-tetrahydro-4H, 7H-pyrrolo[1,2-a]cyclopenta[b]thieno[3,2-f][1][2]diazepines. Il Farmaco.

  • Sharma, S., et al. Pharmacological and Synthetic Profile of Benzothiazepine: A Review. Scribd.
  • Zhang, Y., et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
  • Gao, Z. G., et al. Synthesis and dopamine receptor binding of sulfur-containing aporphines.

Sources

Comparative

A Comparative Guide to the Chiral Separation of Benzo[b]azepine-6-ol Enantiomers

This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of benzo[b]azepine-6-ol, a crucial process in drug development and pharmacological studies. As the biological activity of ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of benzo[b]azepine-6-ol, a crucial process in drug development and pharmacological studies. As the biological activity of chiral molecules often resides in a single enantiomer, achieving baseline separation is paramount for accurate evaluation of efficacy and toxicity. This document synthesizes data from established separation principles for structurally related benzazepine and benzodiazepine derivatives to propose a robust strategy for resolving benzo[b]azepine-6-ol enantiomers.

The Significance of Chiral Purity in Benzo[b]azepine Scaffolds

The benzo[b]azepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For chiral benzo[b]azepines, including benzo[b]azepine-6-ol, the spatial arrangement of substituents around the stereocenter can dramatically influence their interaction with biological targets. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, the ability to isolate and test pure enantiomers is a critical step in the drug discovery and development pipeline. This necessity drives the development of efficient and reliable chiral separation methods.

Comparing Chiral Stationary Phases (CSPs) for Benzazepine Separation

The cornerstone of successful chiral chromatography is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the separation of a wide array of chiral compounds, including those with structures analogous to benzo[b]azepine-6-ol.[1][2][3] The primary interactions governing chiral recognition on these phases are hydrogen bonding, π-π interactions, and steric hindrance.[1][3]

Two main categories of polysaccharide CSPs exist: coated and immobilized.[3] Coated CSPs are physically adsorbed onto the silica support, which limits the range of organic solvents that can be used in the mobile phase.[4] In contrast, immobilized CSPs have the chiral selector covalently bonded to the silica, offering greater solvent compatibility and enhanced robustness.[4] This expanded solvent choice can be crucial for optimizing selectivity and for dissolving challenging analytes.

Below is a comparison of commonly employed polysaccharide-based CSPs for the separation of benzazepine and related derivatives.

Chiral Stationary Phase (CSP)Chiral SelectorKey CharacteristicsPotential for Benzo[b]azepine-6-ol Separation
Chiralpak® AD / Chiralcel® OD Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate)Coated phases, widely used, extensive literature support.[5] Effective in normal and polar organic modes.High. The aromatic rings and the hydroxyl and amine functionalities of benzo[b]azepine-6-ol can engage in π-π and hydrogen bonding interactions with the carbamate groups on the CSP.
Chiralpak® IA / IB / IC Immobilized amylose and cellulose derivativesHigh solvent versatility (can be used with ethyl acetate, THF, dichloromethane, etc.).[4] Increased robustness and method development flexibility.Very High. The ability to use a wider range of solvents increases the probability of finding a mobile phase that provides optimal selectivity and resolution for benzo[b]azepine-6-ol.
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Known for good performance in reversed-phase conditions.[1]High. A reversed-phase method would be advantageous for LC-MS compatibility, which is often required in drug metabolism and pharmacokinetic studies.[2]
(R,R)-Whelk-O1 (3R,4R)-4-(3,5-Dinitrobenzamido)-3-methyl-1,2,3,4-tetrahydrophenanthrenePirkle-type CSP. Effective for compounds with π-acidic or π-basic groups.Moderate to High. The aromatic system of benzo[b]azepine-6-ol could interact favorably with the electron-deficient dinitrobenzoyl group of the CSP.

The Critical Role of the Mobile Phase in Achieving Resolution

The composition of the mobile phase is as critical as the choice of CSP. The selection of the organic modifier, its concentration, and the presence of additives can profoundly impact retention, selectivity, and peak shape.

  • Normal Phase (NP) Chromatography: Typically employs mixtures of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The alcohol component acts as a competitor for hydrogen bonding sites on the CSP. For basic analytes like benzo[b]azepine-6-ol, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and prevent tailing.[5]

  • Reversed-Phase (RP) Chromatography: Utilizes a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. This mode is generally preferred for its compatibility with mass spectrometry.[2] For basic compounds, controlling the pH of the aqueous phase is crucial to ensure a consistent ionization state and reproducible retention.

  • Polar Organic (PO) Mode: This mode uses polar organic solvents like acetonitrile or methanol as the main mobile phase components. It can offer different selectivity compared to NP and RP modes and is particularly useful for compounds with good solubility in polar organic solvents.

Experimental Protocol: A Step-by-Step Guide for Method Development

This protocol outlines a systematic approach to developing a chiral separation method for benzo[b]azepine-6-ol, starting with a polysaccharide-based CSP.

1. Initial Screening of Chiral Stationary Phases and Mobile Phases:

  • Objective: To identify a promising CSP and mobile phase system.

  • Procedure:

    • Prepare a stock solution of racemic benzo[b]azepine-6-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H, and Lux® Cellulose-2).

    • For each column, perform isocratic runs with a set of standard mobile phases:

      • Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

      • Reversed-Phase: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.

      • Polar Organic: 100% Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the separation at a suitable UV wavelength (a preliminary UV scan of the analyte is recommended).

2. Optimization of the Selected System:

  • Objective: To achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable run time.

  • Procedure:

    • Based on the initial screening, select the CSP and mobile phase system that shows the best initial separation or potential for separation.

    • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous or nonpolar component. For example, in normal phase, test isopropanol concentrations from 5% to 20%. In reversed-phase, test acetonitrile concentrations from 30% to 70%.

    • Additive Concentration: If using an additive like DEA or formic acid, optimize its concentration (e.g., from 0.05% to 0.2%).

    • Flow Rate: Adjust the flow rate (e.g., from 0.5 to 1.5 mL/min) to balance analysis time and resolution. Lower flow rates often improve resolution.

    • Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C). Temperature can influence both retention and selectivity.

3. Method Validation:

  • Objective: To ensure the developed method is robust, accurate, and precise.

  • Procedure:

    • Evaluate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

    • Assess the robustness of the method by making small, deliberate changes to the chromatographic parameters (e.g., mobile phase composition, pH, temperature, and flow rate) and observing the impact on the separation.

Visualizing the Chromatographic Workflow

Chiral_Separation_Workflow cluster_Preparation Sample and System Preparation cluster_Screening Initial Screening cluster_Optimization Method Optimization cluster_Validation Method Validation Racemate Racemic Benzo[b]azepine-6-ol StockSolution Prepare Stock Solution (1 mg/mL) Racemate->StockSolution ScreenCSPs Screen Multiple CSPs (e.g., Chiralpak IA, Chiralcel OD) HPLC HPLC System with Chiral Column ScreenMPs Test Standard Mobile Phases (NP, RP, PO) ScreenCSPs->ScreenMPs SelectBest Select Best CSP/Mobile Phase ScreenMPs->SelectBest OptimizeParams Optimize: - Mobile Phase Ratio - Additive Concentration - Flow Rate - Temperature SelectBest->OptimizeParams Validate Validate Method: - Linearity, Accuracy, Precision - Robustness OptimizeParams->Validate OptimizedMethod Optimized Chiral Separation Method Validate->OptimizedMethod

Caption: Workflow for chiral method development.

Concluding Remarks

The successful enantiomeric separation of benzo[b]azepine-6-ol is readily achievable through a systematic method development approach centered on the use of polysaccharide-based chiral stationary phases. Immobilized CSPs are highly recommended due to their enhanced durability and broader solvent compatibility, which provides greater flexibility during method optimization.[4] By carefully selecting the CSP and fine-tuning the mobile phase composition, flow rate, and temperature, a robust and reliable method can be developed to support the critical need for enantiomerically pure compounds in pharmaceutical research and development.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2006). Direct HPLC enantioseparation of chiral aptazepine derivatives on coated and immobilized polysaccharide-based chiral stationary phases. Chirality, 18(8), 621-632. [Link]

  • Zhang, T., & Nguyen, D. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 9, 469-483. [Link]

  • Sanna, M. L., Maccioni, E., Vigo, S., Faggi, C., & Cirilli, R. (2010). Application of an immobilised amylose-based chiral stationary phase to the enantioseparation of mianserin and its analogues. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 109-114. [Link]

  • Pirkle, W. H., & Tsipouras, A. (1984). Direct liquid chromatographic separation of benzodiazepinone enantiomers. Journal of Chromatography A, 291, 291-298. [Link]

  • Ismail, O., & Wainer, I. W. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

Sources

Validation

A Comparative Guide to Purity Assay Development for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol Using High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For a molecule like 2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For a molecule like 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, a novel scaffold with significant therapeutic potential, establishing a robust and reliable purity assay is a critical first step in its journey from the laboratory to the clinic. This guide provides an in-depth, experience-driven approach to developing a purity assay using High-Performance Liquid Chromatography (HPLC), comparing it with alternative methodologies, and grounding our choices in established scientific principles.

Foundational Strategy: Understanding the Analyte

Before a single vial is prepared, a thorough understanding of the analyte's physicochemical properties is paramount.[1] 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol possesses a unique combination of a secondary amine within a saturated seven-membered ring and a phenolic hydroxyl group attached to the aromatic ring. This structure dictates our analytical strategy.

  • Polarity: The molecule exhibits moderate polarity due to the presence of hydrogen bond donors (-OH, -NH) and an aromatic ring. This makes Reversed-Phase HPLC (RP-HPLC) an ideal starting point for method development.[2]

  • pKa and pH: The phenolic hydroxyl group is weakly acidic, while the secondary amine is weakly basic. The ionization state of these groups, which is governed by the mobile phase pH, will dramatically affect retention and peak shape.[1] Controlling the pH with a suitable buffer is therefore non-negotiable for a reproducible method.

  • UV Absorbance: The presence of the benzene ring (a chromophore) suggests the molecule will be detectable by a UV-Vis spectrophotometer, a common and robust HPLC detector.[2][3] An initial UV scan of the compound dissolved in a suitable solvent (e.g., methanol or acetonitrile) is a necessary step to determine the wavelength of maximum absorbance (λmax), which will provide the greatest sensitivity.[3]

The Workhorse of Purity: Developing the HPLC-UV Method

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] Our goal is to develop a method that can separate the main compound from any potential process impurities, degradation products, or enantiomers.

Experimental Workflow: A Self-Validating System

The development process is iterative and systematic. Each step is designed to build upon the last, ensuring the final method is robust and fit for purpose.

HPLC_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV λmax) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B Guides selection C Initial Gradient Run (Broad screening gradient) B->C Execute D Optimize Gradient Slope & Mobile Phase pH C->D Refine based on results E Fine-tune Flow Rate & Column Temperature D->E Iterate F Assess Peak Shape & Resolution E->F Evaluate G Perform Method Validation (ICH Q2(R1) Parameters) F->G Proceed if optimal H Finalized & Approved Method G->H Confirms suitability

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol

This protocol outlines a typical starting point for the development of a purity assay for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol reference standard at 1.0 mg/mL in methanol.
  • Prepare a sample solution of the test article at the same concentration.
  • The diluent should ideally be the mobile phase at the initial gradient composition to ensure good peak shape.

2. Initial Chromatographic Conditions (Screening Phase):

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
  • Column: A robust, general-purpose C18 column (e.g., Waters Sunfire C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for the aromatic portion of the molecule.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the secondary amine, improving peak shape and ensuring consistent ionization.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 30°C. Elevated temperatures can improve efficiency but must be monitored for potential sample degradation.
  • Detector Wavelength: Set the DAD to collect data from 200-400 nm. The optimal quantitation wavelength will be selected from the UV spectrum at the peak apex of the analyte.
  • Injection Volume: 5 µL.
  • Gradient Program (Screening):
  • 0-2 min: 5% B
  • 2-20 min: 5% to 95% B
  • 20-22 min: 95% B
  • 22-22.1 min: 95% to 5% B
  • 22.1-27 min: 5% B (Re-equilibration)

3. Method Optimization:

  • Based on the initial run, the gradient is adjusted to provide better resolution between the main peak and any observed impurities. If peaks are broad or tailing, adjusting the pH of Mobile Phase A (e.g., using a phosphate buffer at pH 3.0) may be necessary.
  • The goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity and a tailing factor between 0.8 and 1.5.[1]

4. Method Validation:

  • Once optimized, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6] This involves experimentally verifying its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, no single technique provides a complete picture of purity. Orthogonal methods, which measure purity based on different chemical or physical principles, are essential for a comprehensive assessment.[10]

Purity_Methods_Logic A Overall Compound Purity Profile B HPLC-UV (Chromatographic Purity) A->B Measures area % of UV-active species C qNMR (Absolute Purity) A->C Measures molar ratio to internal standard D DSC (Thermal Purity) A->D Measures melting point depression E LC-MS (Impurity Identification) B->E Identifies impurities detected by HPLC

Caption: Orthogonal methods for a comprehensive purity assessment.

Performance Comparison

Here, we compare the developed HPLC method with two powerful orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

Parameter Developed HPLC-UV Method Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on polarity, followed by UV detection.Molar quantitation against a certified internal standard using NMR signal integration.Measurement of melting point depression caused by impurities.
Information Provided Relative purity (area percent) of UV-active compounds.Absolute purity (% by weight) of the analyte. Detects non-UV active impurities.[10]Purity of the major crystalline component.[11]
Typical LOQ ~0.05% (relative to main peak)~0.1% (absolute)~0.1-0.5% (for ideal crystalline solids)
Sample Requirement Low (µg range)Moderate (mg range)Low (mg range)
Strengths High resolution for isomers and related substances; widely available.[4]Primary analytical method; no need for a specific reference standard of the analyte.[10]Fast; provides information on solid-state properties.
Limitations Requires a reference standard for identity confirmation; blind to non-UV active impurities.Lower resolution than HPLC; requires a certified quantitative standard.Only applicable to crystalline, thermally stable solids; insensitive to impurities that are soluble in the melt.
Best For Routine quality control, stability studies, separating closely related impurities.Certifying reference standards, purity assessment without a specific standard.Assessing the purity of bulk, crystalline API.

Conclusion: An Integrated Approach to Purity

The development of a purity assay for a novel compound like 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol is a multi-faceted challenge that demands a logical, science-driven approach. A well-optimized and validated reversed-phase HPLC method serves as the indispensable workhorse for routine analysis, providing high-resolution separation of the API from its potential impurities.

However, true confidence in a compound's purity profile is achieved not through reliance on a single method, but through the intelligent application of orthogonal techniques. Comparing the relative purity data from HPLC with the absolute purity values from qNMR and the thermal purity from DSC creates a self-validating system of checks and balances. This integrated strategy ensures that the material advancing through the development pipeline is of the highest possible quality, safeguarding the integrity of all subsequent research and, ultimately, ensuring patient safety.

References

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC Method development: an overview. PharmaCores. [Link]

  • How can I determine the purity of an isolated compound? ResearchGate. [Link]

  • HPLC Methods for Clinical Pharmaceutical Analysis: A User's Guide. Wiley. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. PMC. [Link]

  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Oakwood Chemical. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.